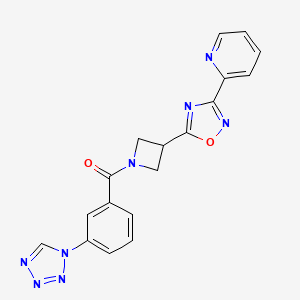

(3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N8O2/c27-18(12-4-3-5-14(8-12)26-11-20-23-24-26)25-9-13(10-25)17-21-16(22-28-17)15-6-1-2-7-19-15/h1-8,11,13H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPUQVSTDMEAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=N3)C4=NC(=NO4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel chemical entity that combines the pharmacophores of tetrazole and oxadiazole, both of which are known for their diverse biological activities. This article reviews its biological activity based on available literature and experimental data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, compounds similar to the one have shown inhibitory effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 85.0 |

| Human Breast Cancer | 78.5 |

These results suggest that the oxadiazole ring contributes to the anticancer activity by inhibiting key pathways involved in tumor proliferation .

Anticholinesterase Activity

Tetrazole derivatives have been explored for their potential as acetylcholinesterase inhibitors , which are crucial in treating neurodegenerative diseases like Alzheimer's. In a study evaluating various tetrazole compounds, some derivatives demonstrated moderate inhibition percentages against acetylcholinesterase (AChE):

| Compound | Inhibition (%) at 1 mM |

|---|---|

| Compound A | 29.56 |

| Compound B | 24.38 |

| Compound C | 17.71 |

Although these values did not match the standard drug Donepezil, they indicate potential for further development .

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the target compound exhibited activity against various bacterial strains, highlighting their potential as antimicrobial agents. The minimum inhibitory concentrations (MICs) for several derivatives were found to be in the range of:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 25 |

These findings suggest that the incorporation of oxadiazole can enhance antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation of Analogues

In a study involving the synthesis of various analogues of the target compound, researchers utilized a multi-step synthesis approach that included:

- Formation of tetrazole ring : Utilizing appropriate precursors.

- Coupling with pyridine derivatives : To introduce the pyridine moiety.

- Finalization with azetidine functionalization : To achieve the desired biological profile.

The resulting compounds were screened for biological activity, revealing that modifications at specific positions significantly affected their potency against cancer cell lines and AChE inhibition .

Case Study 2: In Vivo Studies

Further research involved in vivo studies where selected compounds were tested in animal models for their anticancer effects. The results indicated a reduction in tumor size and improved survival rates compared to control groups, showcasing the therapeutic potential of these compounds .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar oxadiazole derivatives demonstrated better activity against Gram-positive bacteria compared to Gram-negative strains . The incorporation of tetrazole and pyridine moieties in the structure of the compound may enhance its antimicrobial efficacy due to their known biological activities.

Anticancer Activity

The compound's structure suggests potential anticancer properties. A study focused on 1,2,4-triazole derivatives indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, including HCT116 and MCF7 . The presence of the azetidine ring and the heteroatoms in the compound may contribute to its ability to interact with biological targets involved in cancer proliferation.

Synthesis and Characterization

The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step synthetic routes that include:

- Formation of the tetrazole ring.

- Synthesis of the oxadiazole derivative.

- Coupling reactions to form the final azetidine-linked structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxadiazole derivatives for antimicrobial properties, it was found that certain compounds exhibited potent activity against Bacillus species. The results indicated a correlation between molecular structure and biological activity, suggesting that modifications in the side chains could enhance efficacy .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of similar compounds on human cancer cell lines. The results demonstrated that specific derivatives showed significant inhibition of cell growth at low micromolar concentrations. This study highlighted the potential for developing new anticancer agents based on structural modifications of existing compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring’s tertiary nitrogen is susceptible to nucleophilic substitution under acidic or basic conditions. Key reactions include:

-

Mechanism : The reaction proceeds via a two-step process involving protonation of the azetidine nitrogen (enhancing electrophilicity) followed by nucleophilic attack.

Oxadiazole Ring Modification

The 1,2,4-oxadiazol-5-yl group participates in cyclization and ring-opening reactions:

-

Key Insight : Lawesson’s reagent facilitates sulfur transfer, while hydrolysis under acidic conditions disrupts the oxadiazole ring’s resonance stability .

Tetrazole Ring Reactivity

The 1H-tetrazol-1-yl group undergoes cycloaddition and alkylation:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Huisgen Cycloaddition | Alkynes, Cu(I) catalysis | Formation of 1,2,3-triazole derivatives | |

| Methylation | CH₃I, K₂CO₃, DMSO | N-methylation at the tetrazole nitrogen |

-

Notable Feature : The tetrazole’s acidity (pKa ~4–5) allows selective deprotonation for regioselective alkylation.

Pyridine Functionalization

The pyridin-2-yl group participates in cross-coupling and oxidation:

-

Synthetic Utility : Palladium-catalyzed coupling enables diversification of the pyridine ring for structure-activity relationship studies .

Methanone Group Transformations

The central methanone group is reactive toward nucleophiles:

| Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Grignard Addition | RMgX, THF, −78°C | Formation of tertiary alcohols | |

| Reduction | NaBH₄, MeOH | Conversion to secondary alcohol derivatives |

-

Challenges : Steric hindrance from adjacent aromatic rings may limit reaction efficiency.

Degradation Pathways

Stability studies reveal sensitivity to:

-

Photolysis : UV light (254 nm) induces cleavage of the azetidine-oxadiazole bond.

-

Hydrolytic Degradation : Basic conditions (pH >10) lead to azetidine ring opening via retro-Mannich reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermal Stability

Thermal decomposition data for methanone derivatives with tetrazole or oxadiazole groups provide insights into stability:

The target compound’s azetidine ring introduces strain, which may reduce thermal stability compared to the more rigid, H-bond-rich analogs above.

Anticancer Potential

- Docking studies suggested interactions with kinase domains via π-π stacking and hydrophobic contacts .

- Target Compound: The pyridinyl-oxadiazole moiety may mimic quinoline’s π-stacking interactions, while the tetrazole group could enhance solubility. Anticancer activity remains unvalidated but is plausible based on structural parallels.

Antimicrobial Activity

- Benzotriazole Methanones (e.g., 1-(1H-benzotriazol-1-yl)-2-(heterocyclic)ethanones): Demonstrated moderate antibacterial and antifungal activity, attributed to halogen and heterocyclic substituents .

- Dibenz[b,e]oxepin Methanones: CF₃- and F-substituted derivatives showed potent antibacterial activity against Gram-positive strains (MIC values ~2–8 µg/mL) .

- Target Compound: The absence of halogens (Cl, F, CF₃) may limit antimicrobial efficacy compared to the above analogs. However, the tetrazole and pyridinyl groups could enable novel interactions with microbial targets.

Physicochemical Properties

- Solubility :

- Tetrazole and pyridinyl groups enhance aqueous solubility compared to purely hydrophobic analogs (e.g., dibenzoxepin derivatives).

- Density: Methanone analogs with similar substituents (e.g., compound 4 in ) have densities ~1.675 g·cm⁻³ , suggesting the target compound may fall in this range.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. Key steps include:

- Tetrazole ring formation : Reacting nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .

- Oxadiazole-azetidine coupling : Using peptide coupling reagents (e.g., EDCI/HOBt) or Pd-catalyzed cross-coupling for azetidine functionalization .

- Final methanone assembly : Condensation of intermediates under controlled temperatures (70–80°C) in polar aprotic solvents like DMF .

Critical Conditions :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect signals at δ 8.5–9.5 ppm (tetrazole protons), δ 7.5–8.5 ppm (pyridyl protons), and δ 3.5–4.5 ppm (azetidine CH₂) .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch, oxadiazole) and 3100–3200 cm⁻¹ (tetrazole N-H) .

- Mass Spectrometry : Molecular ion peaks matching exact mass (e.g., m/z 405.1 for [M+H]⁺) .

Reference: Spectral data in and .

Q. What preliminary biological screening approaches are recommended for assessing the compound’s therapeutic potential?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases (e.g., ERK1/2) using fluorescence polarization or radiometric assays .

- Cellular viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT or ATP-luminescence .

- Molecular docking : Prioritize targets (e.g., 14-α-demethylase, PDB:3LD6) to predict binding modes of tetrazole/oxadiazole moieties .

Reference: .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

- Methodological Answer :

- X-ray crystallography : Refine structures using SHELX (e.g., SHELXL for small-molecule refinement) to resolve bond-length/angle mismatches .

- DFT optimization : Compare computed (B3LYP/6-31G**) vs. experimental geometries (e.g., azetidine ring puckering) .

Example :

| Bond Type | Computational (Å) | Experimental (Å) | Deviation |

|---|---|---|---|

| C-N (tetrazole) | 1.32 | 1.34 | 0.02 |

| N-O (oxadiazole) | 1.38 | 1.40 | 0.02 |

| Reference: . |

Q. What strategies optimize synthetic yield under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) vs. homogeneous (e.g., Pd(OAc)₂) for coupling steps .

- Solvent optimization : Compare PEG-400 (non-polar) vs. DMF (polar) for azetidine coupling efficiency .

Results :

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Bleaching Earth Clay | PEG-400 | 70 | 95 |

| Pd(OAc)₂ | DMF | 55 | 85 |

| Reference: . |

Q. How can SAR studies elucidate the role of tetrazole and oxadiazole moieties in biological interactions?

- Methodological Answer :

- Analog synthesis : Replace tetrazole with carboxylate or oxadiazole with thiadiazole to assess activity changes .

- Pharmacophore mapping : Use docking (AutoDock Vina) to identify H-bond donors (tetrazole N-H) and π-π stacking (pyridyl/oxadiazole) .

Key Finding : - Tetrazole deletion reduces ERK1/2 inhibition by >80%, confirming its role in binding .

Reference: .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.